molecular formula C19H15NO4 B263237 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE

Cat. No.: B263237
M. Wt: 321.3 g/mol
InChI Key: SXCSWDUMSCAGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound characterized by the presence of an acetamide group, a benzodioxole moiety, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole with an appropriate acylating agent to introduce the acetamide group. This is followed by a coupling reaction with a naphthalene derivative under controlled conditions to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole or naphthalene rings.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and molecules containing benzodioxole or naphthalene moieties. Examples include:

  • Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(2-naphthalenyl)-
  • Acetamide, 2-(1,3-benzodioxol-5-yloxy)-N-(3-naphthalenyl)-

Uniqueness

The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(NAPHTHALEN-1-YL)ACETAMIDE lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H15NO4/c21-19(11-22-14-8-9-17-18(10-14)24-12-23-17)20-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,20,21)

InChI Key

SXCSWDUMSCAGJD-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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